1,3-Dioxol-2-one, 4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
Description
This compound is a 1,3-dioxol-2-one derivative with a 4-fluorophenyl substituent at position 4 and a piperazine-ethyl moiety at position 4. The 1,3-dioxol-2-one core is a cyclic carbonate, which is structurally analogous to lactones and lactams, often associated with bioactive properties. The fluorophenyl group introduces electron-withdrawing effects, while the methoxyphenyl substituent on the piperazine may influence receptor binding through steric and electronic interactions.
Properties
CAS No. |
95217-29-1 |
|---|---|
Molecular Formula |
C22H25Cl2FN2O4 |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-dioxol-2-one;dihydrochloride |
InChI |
InChI=1S/C22H23FN2O4.2ClH/c1-27-19-5-3-2-4-18(19)25-14-12-24(13-15-25)11-10-20-21(29-22(26)28-20)16-6-8-17(23)9-7-16;;/h2-9H,10-15H2,1H3;2*1H |
InChI Key |
CHRSGMSEDZAAAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=C(OC(=O)O3)C4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weights approximated based on structural formulas.
†Exact molecular weight requires experimental validation.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance binding to receptors like serotonin (5-HT₁A) or dopamine D₂, as seen in structurally related piperazine derivatives .
Crystallinity and Solubility: Isostructural analogs with halogen variations (e.g., Cl vs. F) exhibit similar crystal packing but adjusted lattice parameters, as observed in compounds 4 and 5 (). Dihydrochloride salts (target compound and ) are expected to exhibit higher aqueous solubility compared to neutral or mono-salt forms .
Spectroscopic and Computational Insights :
- NMR profiling () indicates that substituents on the piperazine ring alter chemical shifts in regions corresponding to the dioxolone core, reflecting changes in electron density and conformational flexibility.
- Similarity indexing () using Tanimoto coefficients could quantify structural overlap with bioactive analogs (e.g., HDAC inhibitors or antipsychotics), predicting shared pharmacological targets.
Bioactivity Clustering :
- Compounds with analogous piperazine-ethyl-dioxolone scaffolds cluster into groups with similar bioactivity profiles, as demonstrated in . This implies that the target compound may share modes of action with dopamine receptor modulators or kinase inhibitors .
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